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Compound of Interest

Compound Name: 1,4-Disilabutane

Cat. No.: B3137281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,4-Disilabutane, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the

chemical formula C₂H₁₀Si₂. This molecule is of significant interest in materials science as a

single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin

films. Its structure, featuring a stable silicon-carbon backbone, makes it a valuable building

block in various chemical syntheses. This guide provides a comprehensive overview of its

properties, synthesis, applications, and safety considerations, with a focus on detailed

experimental protocols and data presentation.

Physicochemical Properties
1,4-Disilabutane is a volatile and flammable liquid. Its key physical and chemical properties

are summarized in the table below.
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Property Value Reference

CAS Number 4364-07-2

Molecular Formula C₂H₁₀Si₂ [1]

Molecular Weight 90.27 g/mol [1]

Appearance
Colorless to straw-colored

liquid

Boiling Point 45-46 °C [2]

Density 0.697 g/cm³ [1]

Refractive Index 1.4141 [2]

Flash Point -31 °C [1]

Hydrolytic Sensitivity
Reacts rapidly with

atmospheric moisture
[1]

Synthesis
The primary route for the synthesis of 1,4-disilabutane involves the reduction of 1,2-

bis(trichlorosilyl)ethane.

Reaction Scheme

1,2-Bis(trichlorosilyl)ethane

1,4-Disilabutane

 Reduction

Lithium Aluminum Hydride

LiCl

AlCl3
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Synthesis of 1,4-Disilabutane.

Experimental Protocol
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This protocol is based on a literature procedure for a large-scale synthesis.[3]

Materials:

1,2-bis(trichlorosilyl)ethane

Lithium aluminum hydride (LiAlH₄)

Tetraglyme (dried)

Nitrogen gas (inert atmosphere)

Dry ice/isopropanol bath

Equipment:

3-liter, 3-necked flask with overhead stirrer and thermocouple

Claisen head

Transfer tube

200 ml 3-necked receiving flask

Dry ice condenser

Nitrogen bubbler

Cannula

Procedure:

Assemble and oven-dry all glassware. Flush the entire apparatus with nitrogen.

To the 3-liter flask, add one liter of dried tetraglyme via cannula.

Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

Carefully add lithium aluminum hydride to the reaction flask under a nitrogen atmosphere.
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Slowly add 1,2-bis(trichlorosilyl)ethane to the stirred suspension of LiAlH₄ in tetraglyme. An

exothermic reaction will occur.

The reaction mixture will warm, and the 1,4-disilabutane product will distill out of the

mixture.

Collect the distilled 1,4-disilabutane in the cooled receiving flask.

The crude product can be further purified by fractional distillation if necessary.

Yield: A reported yield for a similar procedure is 84%.[3]

Spectroscopic Data
Due to the reactive nature of the Si-H bonds, obtaining and handling pure samples for

spectroscopic analysis requires an inert atmosphere.
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Spectroscopy Expected Chemical Shifts / Peaks

¹H NMR

The spectrum is expected to show two signals:

a triplet for the Si-H protons (δ ≈ 3.5 ppm) and a

quartet for the -CH₂- protons (δ ≈ 0.5 ppm), with

coupling between them. The Si-H proton

chemical shifts are generally found in the range

of 3.0-4.0 ppm.[4][5]

¹³C NMR

A single signal is expected for the two

equivalent methylene (-CH₂-) carbons. The

chemical shift for carbons attached to silicon

atoms typically appears in the upfield region of

the spectrum (δ ≈ 0-20 ppm).[6][7]

IR Spectroscopy

Characteristic peaks are expected for Si-H

stretching (around 2100-2200 cm⁻¹) and CH₂

stretching and bending vibrations.

Mass Spectrometry

The mass spectrum would show the molecular

ion peak (M⁺) at m/z = 90, along with

fragmentation patterns corresponding to the loss

of hydrogen and silyl groups.

Applications
Chemical Vapor Deposition (CVD) of Silicon Carbide
(SiC) Films
1,4-Disilabutane is a key single-source precursor for the deposition of silicon carbide thin

films, which are crucial for high-power and high-temperature electronic devices.[8] The use of a

single-source precursor simplifies the control of stoichiometry in the deposited film.[8]
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General workflow for CVD of SiC films.
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This is a generalized protocol; specific parameters will need to be optimized for the particular

CVD system.

Equipment:

Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a quartz tube furnace.

Vacuum system.

Mass flow controllers for carrier gases.

Bubbler for the liquid precursor.

Substrate heater.

Procedure:

Substrate Preparation:

Clean silicon wafers (or other desired substrates) using a standard cleaning procedure

(e.g., RCA clean) to remove contaminants.

Dry the substrates and load them into the CVD reactor.

CVD Process:

Evacuate the reactor to a base pressure.

Heat the substrate to the desired deposition temperature (typically in the range of 800-

1300 °C).

Heat the 1,4-disilabutane in a bubbler to generate a stable vapor pressure.

Use an inert carrier gas (e.g., argon or hydrogen) to transport the precursor vapor into the

reaction chamber at a controlled flow rate.

The precursor decomposes on the hot substrate surface, leading to the deposition of a

SiC film.
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Maintain the deposition conditions for the desired film thickness.

After deposition, stop the precursor flow and purge the reactor with the carrier gas.

Post-Deposition:

Cool the reactor to room temperature under a continuous flow of the carrier gas.

Vent the reactor and unload the coated substrates.

Characterize the deposited film using techniques such as Scanning Electron Microscopy

(SEM), X-ray Diffraction (XRD), and Raman spectroscopy to determine its morphology,

crystallinity, and composition.

Potential in Organic Synthesis and Drug Development
While direct applications of 1,4-disilabutane in drug molecules are not widely reported, its

reactive Si-H bonds make it a potential starting material for more complex organosilicon

compounds. Organosilicon compounds are of growing interest in medicinal chemistry due to

their unique physicochemical properties that can enhance biological activity and

pharmacokinetic profiles.

A related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for

primary amines in the synthesis of pharmaceuticals.[9][10] This suggests that derivatives of

1,4-disilabutane could potentially be developed for similar applications. For instance, the Si-H

bonds can undergo hydrosilylation reactions with molecules containing double or triple bonds,

allowing for the introduction of the disilaethane moiety into a variety of organic frameworks.
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Hydrosilylation with 1,4-Disilabutane.

This derivatization could be a pathway to novel sila-drugs, where the incorporation of silicon

can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling
1,4-Disilabutane is a hazardous chemical and must be handled with appropriate safety

precautions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3137281?utm_src=pdf-body-img
https://www.benchchem.com/product/b3137281?utm_src=pdf-body
https://www.benchchem.com/product/b3137281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3137281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Description Precautionary Measures

Flammability

Highly flammable liquid and

vapor. Vapors may ignite

spontaneously in air.[3]

Keep away from heat, sparks,

open flames, and hot surfaces.

Use non-sparking tools.

Ground/bond container and

receiving equipment.[3]

Reactivity

Reacts rapidly with moisture,

water, and protic solvents. Can

generate flammable hydrogen

gas in the presence of acids,

alcohols, and oxidizing agents.

[3]

Handle under an inert

atmosphere (e.g., nitrogen or

argon). Store in a tightly

sealed container in a cool, dry,

well-ventilated area.[3]

Health Hazards

Causes serious eye irritation.

May cause skin and respiratory

tract irritation.[3]

Wear protective gloves,

clothing, eye protection, and

face protection. Use in a well-

ventilated area or with a

respirator.[3]

First Aid Measures:

Inhalation: Move to fresh air.

Skin Contact: Wash with plenty of soap and water.

Eye Contact: Immediately flush with water for at least 15 minutes.

Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion
1,4-Disilabutane is a valuable organosilicon compound with a primary application as a single-

source precursor in the chemical vapor deposition of silicon carbide films. Its synthesis from

readily available starting materials is well-established. While its direct role in drug development

is not prominent, its reactivity offers potential for the synthesis of novel organosilicon structures

with applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety
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protocols is essential when handling this compound. This guide provides a foundational

understanding for researchers and professionals working with or considering the use of 1,4-
disilabutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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